1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Lipophilicity XLogP3 Physicochemical properties

This compound's unique combination of a 2,6-difluorophenyl group and a 1,2,5-thiadiazole-piperidine scaffold is not replicated among characterized analogs. The 2,6-difluoro pattern imparts a distinct electronic environment (XLogP3=2.3, TPSA=98.4 Ų), rendering it ideal for unbiased screening libraries and fluorine-mediated SAR campaigns. Avoid generic analog substitution to prevent uncharacterized changes in target engagement. Secure this exclusive research tool for your next discovery phase.

Molecular Formula C14H15F2N5OS
Molecular Weight 339.36
CAS No. 2034519-36-1
Cat. No. B2469011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
CAS2034519-36-1
Molecular FormulaC14H15F2N5OS
Molecular Weight339.36
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NC2=C(C=CC=C2F)F)C3=NSN=C3
InChIInChI=1S/C14H15F2N5OS/c15-10-2-1-3-11(16)13(10)19-14(22)18-9-4-6-21(7-5-9)12-8-17-23-20-12/h1-3,8-9H,4-7H2,(H2,18,19,22)
InChIKeyQOWJKNUFRRLAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2034519-36-1): Core Identity and Procurement Context


1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2034519-36-1) is a synthetic small molecule featuring a central urea linker connecting a 2,6-difluorophenyl ring to a piperidine ring that is further substituted with a 1,2,5-thiadiazole moiety [1]. Its molecular formula is C₁₄H₁₅F₂N₅OS (MW 339.37 g/mol), and it is cataloged under PubChem CID 126855150 [1]. The compound is commercially available from multiple chemical suppliers and is primarily positioned as a research tool for medicinal chemistry and chemical biology investigations. Critically, a systematic search of the public domain reveals no peer-reviewed publications, patents, or bioassay data that directly characterize the biological activity of this specific compound [1]. Consequently, any differentiation relative to structural analogs must currently be inferred from computed physicochemical descriptors rather than from experimentally determined pharmacological endpoints.

Structural Uniqueness of 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea: Why In-Class Substitution Is Not Advisable


Even within the narrow chemical space of thiadiazole-piperidine-urea derivatives, small structural modifications can drive significant differences in physicochemical and likely pharmacological behavior. The combination of a 2,6-difluorophenyl group, a 1,2,5-thiadiazole ring, and a piperidine spacer is not replicated among well-characterized analogs in the public domain. The 2,6-difluoro substitution pattern imposes a distinct electronic environment and conformational bias on the urea pharmacophore compared to the 2,4-difluoro or dichloro analogs, which can translate into altered hydrogen-bonding capacity, target engagement, and metabolic stability [1]. Without direct experimental data for this compound, generic substitution by a structurally similar analog risks introducing uncharacterized changes in potency, selectivity, or pharmacokinetic properties, undermining the reproducibility of research findings. The quantitative evidence below, although limited to computed descriptors, highlights measurable property differences that caution against casual interchangeability.

Quantitative Differentiation of 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea Against Closest Analogs


Lipophilicity (XLogP3) Differentiates 2,6-Difluorophenyl from 2,4-Difluorophenyl and Unsubstituted Phenyl Analogs

The computed lipophilicity (XLogP3) of the target compound is 2.3 [1]. This value is distinct from the 2,4-difluorophenyl analog, which is predicted to have a lower XLogP3 (approximately 2.0) due to altered dipole moment orientation, and from the unsubstituted phenyl analog, which has a higher XLogP3 (approximately 2.8) owing to the absence of electronegative fluorine atoms [2]. The 0.3–0.5 log unit difference can influence membrane permeability, solubility, and off-target binding in biological assays.

Lipophilicity XLogP3 Physicochemical properties

Topological Polar Surface Area (TPSA) Distinguishes Target Compound from 1,3,4-Thiadiazole Regioisomer

The target compound exhibits a TPSA of 98.4 Ų [1]. The isomeric 1,3,4-thiadiazole analog, where the nitrogen positions in the thiadiazole ring are rearranged, is predicted to have a TPSA of approximately 91 Ų due to a different spatial distribution of heteroatoms [2]. This ~7.4 Ų difference can influence intestinal absorption and blood-brain barrier penetration according to commonly applied drug-likeness filters (e.g., Veber rules).

Topological Polar Surface Area Regioisomer Drug-likeness

Hydrogen Bond Acceptor Count Differentiates Target Compound from Dichloro Analog

The target compound has a hydrogen bond acceptor count of 7 [1]. The 2,6-dichlorophenyl analog, where chlorine replaces fluorine, has a lower hydrogen bond acceptor count (estimated at 5) because chlorine is a weaker hydrogen bond acceptor than fluorine [2]. This difference of 2 hydrogen bond acceptors can alter solvation free energy and target binding thermodynamics.

Hydrogen bonding Electron deficiency Fluorine vs chlorine

Absence of Public Bioactivity Data Constitutes a Key Procurement Consideration

A comprehensive search of PubChem, PubMed, and patent databases (as of April 2026) has returned no experimentally determined IC₅₀, Kd, or EC₅₀ values for this compound against any biological target [1]. In contrast, related thiadiazole-urea derivatives such as those in the FAAH inhibitor series (e.g., thiadiazolopiperazinyl ureas) have published inhibitory constants (IC₅₀ values ranging from nanomolar to low micromolar) [2]. This bioactivity data gap means that the target compound offers a chemically novel, uncharacterized scaffold for prospective screening, as opposed to extensively studied analogs with known polypharmacology that may confound assay interpretation.

Bioactivity gap Research compound Novelty

Optimal Scientific and Industrial Use Cases for 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2034519-36-1)


Prospective Phenotypic or Target-Based Screening Where Chemical Novelty Is Prioritized

Because the compound lacks any published bioactivity data, it is an ideal candidate for inclusion in a diverse screening library when the goal is to identify novel chemotypes without preconceived biases [1]. Its unique combination of a 2,6-difluorophenyl group and a 1,2,5-thiadiazole-piperidine scaffold differentiates it from the heavily characterized thiadiazolopiperazinyl urea FAAH inhibitors, potentially leading to hits with distinct selectivity profiles [1].

Medicinal Chemistry Lead Optimization Targeting Kinases or Proteases Amenable to Urea Pharmacophores

The urea moiety is a well-established hinge-binding motif in kinase inhibitors and a transition-state mimetic in protease inhibitors. The 2,6-difluorophenyl substitution may enhance metabolic stability relative to non-fluorinated analogs, as evidenced by the compound's moderate lipophilicity (XLogP3 = 2.3) and hydrogen bond acceptor count (7) [1]. This property profile justifies its use as a starting scaffold for structure-activity relationship (SAR) campaigns where fluorine-mediated potency and pharmacokinetic improvements are desired.

Comparative Physicochemical Profiling of Thiadiazole Regioisomers in Drug Design

The computed TPSA of 98.4 Ų for the target compound is distinct from that of the 1,3,4-thiadiazole regioisomer (estimated ~91 Ų) [1]. This measurable difference supports the compound's use as a probe in studies investigating how thiadiazole ring connectivity influences permeability, solubility, and in vivo pharmacokinetics—information critical for prioritizing regioisomeric series in early drug discovery.

Negative Control or Tool Compound for Fluorine-Specific Binding Studies

The hydrogen bond acceptor count difference of +2 relative to the 2,6-dichlorophenyl analog [1] positions the target compound as a potential tool for evaluating the role of fluorine-mediated hydrogen bonding in target engagement. If a biological assay shows differential activity between the difluoro and dichloro analogs, this would directly implicate fluorine-specific interactions, aiding in pharmacophore model refinement.

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.